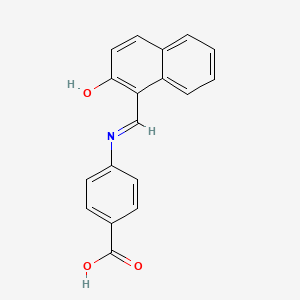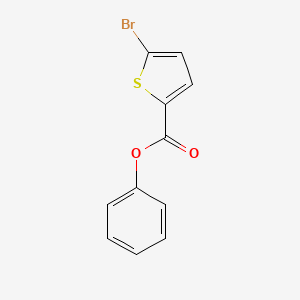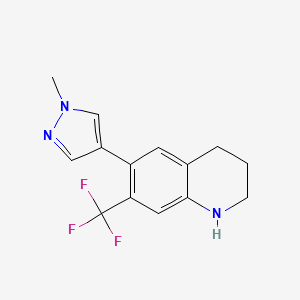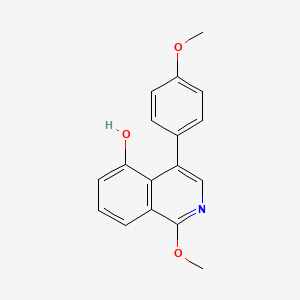
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of methoxy groups at positions 1 and 4, and a hydroxyl group at position 5 on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic ring or the functional groups attached to it.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydroisoquinolines or other reduced derivatives.
科学的研究の応用
1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.
作用機序
The mechanism of action of 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways. Detailed studies on its mechanism of action would involve biochemical assays, molecular modeling, and in vivo experiments.
類似化合物との比較
- 1-Methoxy-4-(4-methylphenyl)isoquinolin-5-ol
- 1-Methoxy-4-(4-hydroxyphenyl)isoquinolin-5-ol
- 1-Methoxy-4-(4-chlorophenyl)isoquinolin-5-ol
Comparison: 1-Methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity, biological activity, and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
656233-93-1 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
1-methoxy-4-(4-methoxyphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-6-11(7-9-12)14-10-18-17(21-2)13-4-3-5-15(19)16(13)14/h3-10,19H,1-2H3 |
InChIキー |
WPSKHGQCLISQOY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




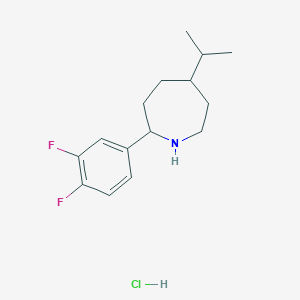
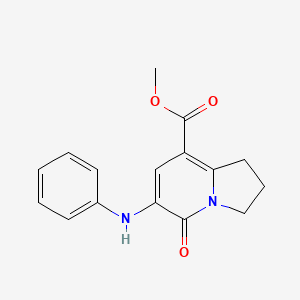
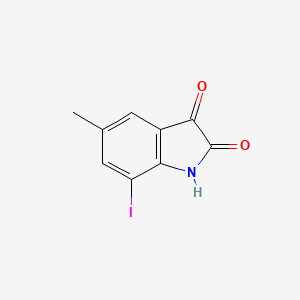
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)


![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)

